![molecular formula C6H11NO3 B1525581 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine CAS No. 37787-52-3](/img/structure/B1525581.png)
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
説明
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is 1S/C6H11NO3/c1-5-8-2-6(7,3-9-5)4-10-5/h2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 145.16 . It is a powder in its physical form . The storage temperature is 4 degrees Celsius .科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is explored for its potential as a building block for pharmaceutical compounds. Its unique bicyclic structure with multiple oxygen atoms could be key in the synthesis of novel drugs, particularly those targeting neurological diseases where such heterocyclic frameworks are often beneficial .
Agriculture
This compound may have applications in agriculture, particularly in the synthesis of agrochemicals. Its bicyclic structure could be utilized to create new classes of pesticides or herbicides, offering potentially safer and more effective alternatives to existing chemicals .
Materials Science
In materials science, the compound’s robust framework makes it a candidate for creating polymers with unique properties. These could include high thermal stability or specific biodegradable characteristics, which are increasingly important in sustainable material development .
Environmental Science
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine: could be used in environmental science as a precursor for compounds designed to remediate pollutants. Its structure may allow for the binding or neutralization of harmful substances in soil or water .
Energy
The compound’s potential in energy applications lies in its ability to be part of organic photovoltaic cells or as a component in battery electrolytes. Its structural properties might facilitate efficient energy transfer or storage .
Biotechnology
Finally, in biotechnology, this compound could be instrumental in the design of bioactive molecules that interact with enzymes or receptors. Its scaffold could mimic natural substrates or act as an inhibitor in biochemical pathways .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .
特性
IUPAC Name |
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-5-8-2-6(7,3-9-5)4-10-5/h2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYSGSZSILQOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12OCC(CO1)(CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



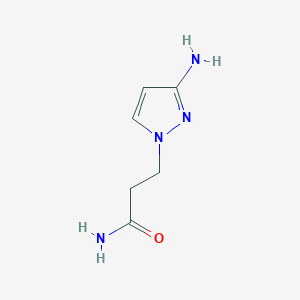
![N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B1525500.png)
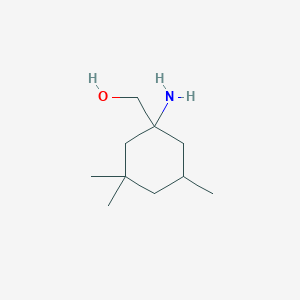
![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B1525505.png)


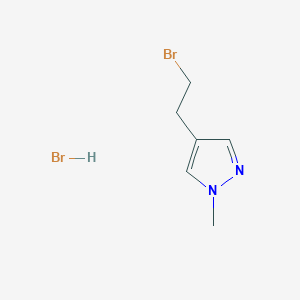


![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride](/img/structure/B1525512.png)
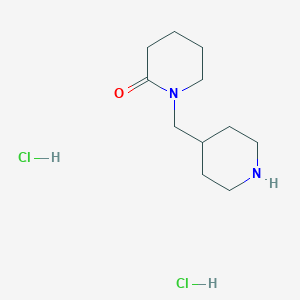
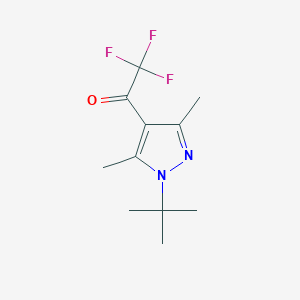

![tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide](/img/structure/B1525519.png)